molecular formula C10H11N3 B6206850 1-methyl-N-phenyl-1H-pyrazol-4-amine CAS No. 1300741-25-6

1-methyl-N-phenyl-1H-pyrazol-4-amine

Cat. No.: B6206850
CAS No.: 1300741-25-6
M. Wt: 173.2
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Description

1-Methyl-N-phenyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its diverse applications in various fields, including medicinal chemistry and industrial processes. It is a white crystalline solid at room temperature and is soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-N-phenyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazol-4-amine with phenyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to rigorous purification processes, including recrystallization and chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-phenyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole compounds.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens or alkylating agents in the presence of a base.

Major Products Formed:

    Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced pyrazole compounds with fewer double bonds.

    Substitution: Substituted pyrazole compounds with new functional groups replacing the original ones.

Scientific Research Applications

1-Methyl-N-phenyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized as an intermediate in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-N-phenyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

    1-Methyl-1H-pyrazol-4-amine: Lacks the phenyl group, resulting in different chemical and biological properties.

    N-Phenyl-1H-pyrazol-4-amine: Lacks the methyl group, affecting its reactivity and applications.

    1-Phenyl-1H-pyrazol-4-amine: Similar structure but without the methyl group, leading to variations in its chemical behavior.

Uniqueness: 1-Methyl-N-phenyl-1H-pyrazol-4-amine is unique due to the presence of both the methyl and phenyl groups, which confer distinct chemical properties and enhance its versatility in various applications. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in research and industry.

Properties

CAS No.

1300741-25-6

Molecular Formula

C10H11N3

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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